molecular formula C24H16ClF3N2O2S B11558747 4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11558747
M. Wt: 488.9 g/mol
InChI Key: QREAUTGOWIVAFO-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoyl chloride, 2-methoxyaniline, and 5-phenyl-4-(trifluoromethyl)-1,3-thiazole. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. The final product is obtained through purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methoxyphenyl)benzamide: Lacks the thiazole and trifluoromethyl groups.

    N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide: Lacks the chloro group.

    4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-1,3-thiazol-2-yl]benzamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group and the thiazole ring in 4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features may enhance its stability, reactivity, and potential bioactivity.

Properties

Molecular Formula

C24H16ClF3N2O2S

Molecular Weight

488.9 g/mol

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C24H16ClF3N2O2S/c1-32-19-10-6-5-9-18(19)30(22(31)16-11-13-17(25)14-12-16)23-29-21(24(26,27)28)20(33-23)15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

QREAUTGOWIVAFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(C2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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